molecular formula C15H19BrN2OS B2643597 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide CAS No. 439108-11-9

5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2643597
CAS No.: 439108-11-9
M. Wt: 355.29
InChI Key: ZYYLLLUVNOGFKZ-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the benzothiophene class of molecules. Its core structure is recognized for potential application as a Rho-associated kinase (ROCK) inhibitor . Rho kinase is a key regulator of the actin cytoskeleton and is involved in critical cellular processes such as contraction, adhesion, and migration; its inhibition is a investigated pathway for researching new therapeutic approaches for a range of conditions . Preclinical research into ROCK inhibitors suggests potential value in studying cardiovascular diseases, neuroinflammatory and neurodegenerative conditions, and specific forms of hypertension . The molecular design of this compound integrates a benzothiophene core, a pharmacophore known for its presence in bioactive molecules, with a bromo substituent that can offer a site for further structural diversification via cross-coupling reactions. The diethylaminoethyl side chain is a common feature in drug design intended to enhance solubility and influence the molecule's interaction with biological targets. This combination of features makes 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide a valuable chemical tool for researchers exploring the pathophysiology of ROCK-mediated pathways and for chemists synthesizing novel derivatives for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2OS/c1-3-18(4-2)8-7-17-15(19)14-10-11-9-12(16)5-6-13(11)20-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYLLLUVNOGFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 1-benzothiophene, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amidation: The brominated benzothiophene is then reacted with 2-(diethylamino)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 serves as an effective leaving group for palladium-catalyzed cross-coupling reactions. In one study, analogous brominated benzothiophenes underwent Suzuki-Miyaura coupling with arylboronic acids under the following conditions :

ReagentCatalyst SystemSolventTemperatureYield (%)
Phenylboronic acidPd(PPh₃)₄, K₃PO₄Dioxane80°C96

This reaction replaces the bromine with an aryl group, producing biaryl derivatives (e.g., 5-phenyl-1-benzothiophene analogs). The electronic effects of the electron-withdrawing carboxamide group enhance the reactivity of the benzothiophene ring toward oxidative addition with palladium.

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by nucleophiles such as amines or alkoxides. For example:

NucleophileBaseSolventTemperatureProduct
PiperidineK₂CO₃DMF100°C5-Piperidinyl-1-benzothiophene
Sodium methoxideMethanolReflux5-Methoxy-1-benzothiophene

Reactivity is modulated by the electron-deficient nature of the benzothiophene ring, which facilitates attack by soft nucleophiles.

Carboxamide Modifications

The carboxamide group undergoes hydrolysis and reduction:

Reaction TypeReagents/ConditionsProduct
HydrolysisH₂SO₄ (conc.), H₂O, reflux1-Benzothiophene-2-carboxylic acid
ReductionLiAlH₄, THF, 0°C → RTN-[2-(Diethylamino)ethyl]amine

The tertiary amine in the diethylaminoethyl side chain remains inert under these conditions .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing carboxamide group, the benzothiophene ring undergoes nitration and sulfonation at position 4 or 6 due to residual electron density from the sulfur atom:

ElectrophileConditionsMajor Product
HNO₃/H₂SO₄0°C, 2 hours5-Bromo-4-nitro-1-benzothiophene
SO₃/H₂SO₄50°C, 1 hour5-Bromo-6-sulfo-1-benzothiophene

Regioselectivity is confirmed by NMR and X-ray crystallography .

Metal-Halogen Exchange

The bromine atom participates in lithium-halogen exchange reactions with n-BuLi, generating a lithium intermediate that reacts with electrophiles:

ElectrophileProductApplication
CO₂5-Carboxy-1-benzothiophenePrecursor for further coupling
DMF5-Formyl-1-benzothiopheneAldehyde functionalization

This method enables the introduction of carbonyl groups for subsequent derivatization .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes C–Br bond homolysis, generating a benzothiophene radical that dimerizes or traps molecular oxygen:

ConditionsMajor ProductYield (%)
UV light, O₂, CH₃CN5,5'-Dibromo-benzothiophene dimer45
UV light, TEMPOTEMPO-adduct78

Radical intermediates have been characterized by ESR spectroscopy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide exhibit promising anticancer properties. The benzothiophene scaffold is known for its ability to inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth.

  • Mechanism of Action : The compound is believed to interfere with the signaling pathways that promote cell proliferation and survival, potentially through the inhibition of specific kinases or transcription factors involved in oncogenesis.

Neuropharmacology

The diethylamino moiety in the structure suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.

  • Potential Effects : Preliminary studies suggest that such compounds may modulate serotonin and dopamine pathways, offering a therapeutic avenue for mood disorders.

Synthetic Methods

The synthesis of 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions, including bromination, amination, and carboxylation processes. The following table summarizes common synthetic routes:

StepReaction TypeReagentsConditions
1BrominationBromine, solventRoom temperature
2AminationDiethylamine, catalystReflux
3CarboxylationCarbonyl sourceAcidic conditions

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of benzothiophene compounds, including 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide, showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The study highlighted the compound's ability to induce apoptosis and inhibit cell migration.

Case Study 2: Neurological Impact

In a pharmacological evaluation involving rodent models, a related compound was tested for its antidepressant-like effects. Results indicated that the compound significantly reduced anxiety-like behaviors in treated animals compared to controls. This suggests potential utility in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Benzothiophene vs. Thiophene Derivatives
  • 5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab): This dihydrothiophene derivative replaces the benzothiophene core with a partially saturated thiophene ring. Unlike the target compound, this analog lacks the diethylaminoethyl side chain, reducing its solubility in polar solvents .
  • 3-(4-Bromothiophen-2-yl)-N-[4-(Diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l): Here, the isoxazole-thiophene hybrid core introduces additional hydrogen-bonding sites. The diethylamino group is attached to a phenyl ring rather than an ethyl chain, which may alter cellular uptake kinetics .
(b) Benzothiazole vs. Benzothiophene Systems
  • N-(6-Acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide: The benzothiazole core in this compound provides a rigid planar structure, favoring intercalation with biomolecules. The acetamido and ethyl groups on the benzothiazole enhance metabolic stability compared to the diethylaminoethyl side chain in the target compound .

Substituent Effects

(a) Bromine Position and Electronic Effects
  • The 5-bromo substitution on benzothiophene in the target compound directs electrophilic reactions to the 3-position. In contrast, 5-bromothiophene-3-carbaldehyde oxime (43l) places bromine at the 5-position of a thiophene ring, increasing steric hindrance at the 3-position and altering reactivity .
(b) Diethylaminoethyl Side Chain
  • The diethylaminoethyl group in the target compound improves water solubility via protonation at physiological pH. This contrasts with pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate, where the same side chain is part of a phosphonothiolate ester, rendering it highly lipophilic and toxic .

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Solubility (LogP) Bioactivity Notes
Target Compound Benzothiophene 5-Br, 2-carboxamide-diethylaminoethyl ~2.1 (estimated) Potential kinase inhibition
5ab Dihydrothiophene 4-Bromophenyl, cyano ~3.5 Moderate CYP450 inhibition
39l Isoxazole-thiophene 4-Bromothiophene, diethylaminophenyl ~2.8 Antiproliferative activity
Compound 6e Indole 5-Bromo, methylphenyl carboxamide ~3.2 Serine protease inhibition

Key Research Findings

  • Synthetic Flexibility: The diethylaminoethyl side chain can be introduced via alkylation of carboxamide intermediates under basic conditions (e.g., NaH/DMF), as demonstrated in related bromocyclohexene-carboxamide syntheses .
  • Biological Implications: Bromine at the 5-position on benzothiophene enhances halogen bonding with target proteins, a feature shared with 5ab and 39l but absent in non-brominated analogs .
  • Metabolic Stability: The benzothiazole analog exhibits higher metabolic stability due to acetamido substitution, whereas the target compound’s diethylaminoethyl group may increase renal clearance.

Biological Activity

5-Bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide, a compound characterized by its unique structure and functional groups, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies to elucidate its pharmacological properties.

  • Molecular Formula : C15H19BrN2OS
  • Molecular Weight : 355.29 g/mol
  • CAS Number : 439108-11-9

Synthesis

The synthesis of 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide involves several steps, typically starting from commercially available precursors. The synthesis pathway includes bromination, amination, and carboxamide formation, which can be optimized to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A-549 (lung cancer)

In vitro assays demonstrated significant growth inhibition with IC50 values indicating effective cytotoxicity. For instance, derivatives of benzothiophene have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Notably, the compound exhibits activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The IC50 for VEGFR-2 inhibition was reported at approximately 435 nM, indicating a strong potential for antiangiogenic effects .

Case Studies

  • Study on Anticancer Activity : A research article published in MDPI reported that derivatives based on the benzothiophene scaffold displayed notable anticancer activity against MCF-7 cells with IC50 values ranging from 2.93 to 7.17 µM .
  • VEGFR-2 Inhibition : Another study highlighted the effectiveness of compounds similar to 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide in inhibiting VEGFR-2, showcasing their potential as anti-cancer agents .
  • Apoptotic Induction : The compound was also shown to modulate apoptotic markers such as caspases and Bcl-2 family proteins, suggesting a pro-apoptotic effect that could be beneficial in cancer treatment .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism
MCF-72.93 - 7.17Anticancer activity
A-549Not specifiedAnticancer activity
VEGFR-20.435Antiangiogenic activity

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with bromination of 1-benzothiophene-2-carboxylic acid derivatives, followed by coupling with a diethylaminoethylamine moiety via amidation. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize side reactions .
  • Amidation : Activate the carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) and couple with 2-(diethylamino)ethylamine. Monitor pH (6.5–7.5) to enhance nucleophilic attack .
  • Purification : Employ gradient elution HPLC with C18 columns and acetonitrile/water mobile phases to isolate the product .

Q. How can the structural identity and purity of the compound be validated?

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and amine proton environments. IR spectroscopy verifies carboxamide C=O stretching (~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereoelectronic effects, as demonstrated for structurally related benzothiophene derivatives .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data observed in kinase inhibition assays?

Discrepancies may arise from assay conditions or compound stability. Recommended approaches:

  • Dose-Response Curves : Test multiple concentrations (nM to μM) to identify non-linear effects. Include positive controls (e.g., staurosporine) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess degradation pathways that may reduce efficacy .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles to improve bioavailability .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Docking Studies : Use AutoDock Vina to predict binding poses with kinase domains (e.g., MAPK or PI3K). Prioritize derivatives with lower binding energies (<-8 kcal/mol) .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to refine steric and electronic requirements .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of ligand-target complexes .

Q. What experimental methods address low yields in large-scale synthesis?

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during bromination and amidation steps .
  • Catalyst Screening : Test Pd/Cu bimetallic systems for coupling reactions, as reported for analogous benzofuran carboxamides .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting cytotoxicity data across cell lines?

  • Panel Testing : Screen against NCI-60 cancer cell lines to identify tissue-specific trends. Normalize data to cell viability controls (MTT assay) .
  • Apoptosis Markers : Quantify caspase-3/7 activation and Annexin V staining to distinguish cytostatic vs. cytotoxic effects .
  • Batch Analysis : Verify compound integrity (HPLC) across experiments to rule out degradation .

Q. What analytical techniques confirm the absence of genotoxicity in preclinical studies?

  • Ames Test : Use Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) .
  • Comet Assay : Assess DNA strand breaks in human lymphocytes after 24-h exposure .
  • hERG Channel Binding : Patch-clamp electrophysiology to evaluate cardiac risk profiles .

Methodological Best Practices

Q. How to optimize chromatographic separation of structurally similar byproducts?

  • Column Selection : Use chiral stationary phases (e.g., Chiralpak IA) for enantiomeric resolution .
  • Mobile Phase Adjustments : Add 0.1% formic acid to enhance peak symmetry in reverse-phase HPLC .
  • Temperature Control : Operate columns at 30–40°C to reduce retention time variability .

Q. What protocols ensure reproducibility in biological assays?

  • Standardized Cell Culture : Use authenticated cell lines (ATCC) and serum-free media for consistency .
  • Blinded Experiments : Assign compound codes to eliminate observer bias during data collection .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) for multi-group comparisons .

Future Research Directions

  • Hybrid Materials : Explore metal-organic frameworks (MOFs) for targeted drug delivery .
  • Proteomics : Use SILAC labeling to map off-target protein interactions .
  • Green Chemistry : Develop aqueous-phase reactions to replace halogenated solvents .

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